3,3,4,4-Tetrafluoro-1,5-hexadiene

Description

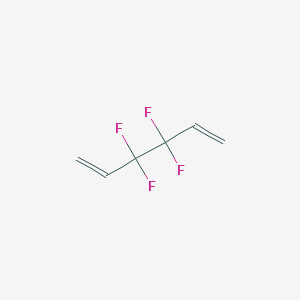

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetrafluorohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4/c1-3-5(7,8)6(9,10)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQZCPDRXZZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C=C)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170108 | |

| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-21-9 | |

| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrafluorohexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GXW7LD9C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,5-hexadiene: Properties, Reactivity, and Potential

Executive Summary

3,3,4,4-Tetrafluoro-1,5-hexadiene is a symmetrically fluorinated diene offering a unique combination of reactive terminal alkenes and a stable, electron-withdrawing perfluoroalkane bridge. While detailed literature on its synthesis and physical properties is sparse, its known reactivity points toward significant potential as a specialized building block in materials science and as a scaffold in medicinal chemistry. This guide consolidates the available technical data, explores the compound's reactivity through known examples, and provides expert insights into its potential applications for researchers, chemists, and drug development professionals.

Molecular and Physicochemical Properties

The core structure consists of a 1,2-bis(allyl)ethane framework where the central C3 and C4 positions are fully fluorinated. This substitution pattern profoundly influences the molecule's electronic properties and reactivity.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,3,4,4-tetrafluorohexa-1,5-diene | [1] |

| Synonyms | 3,3,4,4-Tetrafluorobiallyl | N/A |

| CAS Number | 1763-21-9 | [1][2][3] |

| Molecular Formula | C₆H₆F₄ | [2][3] |

| Molecular Weight | 154.11 g/mol | [2][3] |

| Canonical SMILES | C=CC(C(C=C)(F)F)(F)F | [2] |

| InChIKey | AKAQZCPDRXZZJS-UHFFFAOYSA-N | [1][2] |

| Boiling Point | Data not reported in literature | N/A |

| Density | Data not reported in literature | N/A |

| Purity (Typical) | ≥98% | [1] |

Predicted Spectroscopic Profile

While experimentally derived spectra are not widely published, the molecule's symmetrical structure allows for a confident prediction of its key NMR and mass spectrometry features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its expected NMR spectra significantly.

-

¹H NMR: Two distinct proton environments are expected.

-

Vinyl Protons (4H): Protons on the terminal double bonds (=CH₂ and =CH-) would appear as a complex multiplet, likely in the δ 5.0-6.0 ppm range. The complexity arises from geminal, cis-, and trans-vinylic couplings, as well as vicinal coupling to the allylic protons.

-

Allylic Protons (2H): The methylene protons adjacent to the fluorinated carbons (-CH₂-CF₂) would appear as a multiplet, likely shifted downfield from typical allylic protons due to the influence of the adjacent fluorines, possibly in the δ 2.5-3.5 ppm range.

-

-

¹³C NMR: Three distinct carbon environments are predicted.

-

Vinyl Carbons: Two signals corresponding to the terminal =CH₂ and the internal =CH- carbons.

-

Allylic Carbons: One signal for the -CH₂- carbons.

-

Quaternary Fluorinated Carbons: One signal for the -CF₂- carbons. This signal is expected to appear as a triplet due to one-bond coupling with the two attached fluorine atoms (¹JCF), with a characteristically large coupling constant.

-

-

¹⁹F NMR: Due to the molecule's symmetry, all four fluorine atoms are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154.11. Common fragmentation pathways would likely involve the cleavage of the allyl groups (C₃H₅•, mass 41), leading to a prominent fragment ion.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its terminal alkene functionalities. The central -CF₂-CF₂- unit exerts a strong electron-withdrawing effect, which modulates the electron density of the π-systems and influences the stability of reaction intermediates.

Cycloaddition Reactions

The diene is known to participate in thermal cycloaddition reactions. A key study demonstrated its reaction with tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE).[4] These reactions yield cyclic mono- and di-adducts, showcasing the ability of the terminal double bonds to act as dienophiles in [4+2] cycloadditions or participate in [2+2] cycloadditions.[4]

Caption: Thermal Cycloaddition Workflow.

Radical Addition Reactions

The double bonds are also susceptible to radical addition. In one documented reaction, this compound undergoes a tris(trimethylsilyl)silane-mediated radical addition with pentafluoroiodoethane (C₂F₅I) in an aqueous medium.[5][6] This demonstrates that the double bonds can be functionalized under radical conditions to introduce perfluoroalkyl chains.

Caption: Simplified Radical Addition Pathway.

Potential Applications in Drug Discovery and Materials Science

While specific applications are not extensively documented, the unique structure of this diene makes it a molecule of high potential interest.

Polymer and Materials Science

As identified in patent literature, this compound can serve as a non-conjugated diene cure site monomer .[7] In the synthesis of fluoropolymers, small amounts of such dienes can be incorporated into the main polymer chain. The pendant double bonds do not participate in the primary polymerization but act as reactive sites for subsequent cross-linking or vulcanization, allowing for the formation of robust fluoroelastomer networks. The central tetrafluoro segment ensures chemical inertness and thermal stability at the cross-linking point.

Medicinal and Agrochemical Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, modulate pKa, and improve binding affinity.[6]

-

Metabolic Blocking: The tetrafluoroethyl bridge is chemically inert and resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this motif into a molecule can protect an otherwise metabolically labile position.

-

Conformational Constraint: The sterically demanding and rigid -CF₂-CF₂- unit can lock the relative orientation of the two allyl groups. This can be exploited to create scaffolds that hold pharmacophoric elements in a specific, bioactive conformation, potentially increasing potency and selectivity for a biological target.

-

Symmetrical Scaffolding: The molecule provides a perfectly symmetrical scaffold. It can be used as a starting point to synthesize molecules bearing two identical functional groups, ideal for developing bivalent ligands that can bridge two binding sites on a protein or receptor.

Safety, Handling, and Storage

Although a comprehensive toxicological profile is not available, data from suppliers indicates that this compound should be handled with care.

-

Hazards: It is generally classified as a flammable liquid and may cause skin and eye irritation.

-

Handling: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is required. All ignition sources should be eliminated from the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and oxidizing agents.

References

-

Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

1 Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. (2015). [Link]

-

Barata-Vallejo, S., & Postigo, A. (2011). Recent advances in radical carbon–carbon and carbon–sulfur bond formation in water. RSC Advances. [Link]

-

This compound. GSRS. [Link]

-

Liu, Y., et al. (2023). The traditional herb Polygonum hydropiper from China: a comprehensive review on phytochemistry, pharmacological activities and applications. PubMed Central. [Link]

-

(2Z,4Z)-2,3,4,5-tetrafluoro-2,4-hexadiene. ChemSynthesis. (2024-08-20). [Link]

-

Chen, J., et al. (2023). Comparing the Volatile and Soluble Profiles of Fermented and Integrated Chinese Bayberry Wine with HS-SPME GC–MS and UHPLC Q-TOF. NIH. [Link]

- US20070178133A1 - Medical device, materials, and methods.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

- 1. This compound | 1763-21-9 [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. repositorio.ub.edu.ar [repositorio.ub.edu.ar]

- 7. US20070178133A1 - Medical device, materials, and methods - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,3,4,4-Tetrafluoro-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,3,4,4-tetrafluoro-1,5-hexadiene, a fluorinated diene of significant interest in materials science and medicinal chemistry. The strategic introduction of the tetrafluorinated spacer between two vinyl groups imparts unique electronic properties and conformational constraints, making it a valuable building block for advanced polymers and complex molecular architectures. This document details the primary synthetic strategies, focusing on the underlying reaction mechanisms, experimental protocols, and comparative analysis of the available methods.

Introduction: The Significance of this compound

Fluorinated organic molecules are of paramount importance in modern chemistry, offering enhanced thermal stability, metabolic resistance, and unique electronic characteristics. This compound (CAS 1763-21-9) is a non-conjugated diene where the internal four-carbon chain is fully substituted with fluorine at the 3 and 4 positions. This structural motif serves as a lipophilic yet polarizable spacer, influencing the molecule's reactivity and intermolecular interactions. Its applications are emerging in the synthesis of specialized fluoropolymers and as a scaffold in the design of novel therapeutic agents. The synthesis of this specific diene, however, presents unique challenges due to the presence of the electron-withdrawing tetrafluoroethylidene core.

Key Synthetic Pathways

The synthesis of this compound predominantly relies on the construction of the C-C bond between two three-carbon fluorinated precursors or the dehalogenation of a pre-formed six-carbon chain. The most prevalent and effective methods are detailed below.

Reductive Coupling of 3-Halo-1,1,2,2-tetrafluoropropanes

A robust and widely applicable strategy for the synthesis of symmetrical alkanes and dienes is the reductive coupling of alkyl halides. In the context of this compound, this involves the dimerization of a 3-halo-1,1,2,2-tetrafluoropropane derivative. The Wurtz coupling reaction, utilizing an alkali metal such as sodium, is a classic example of this approach.

Causality of Experimental Choices: The choice of a highly reactive metal like sodium is dictated by the need to overcome the high bond dissociation energy of the C-halogen bond, which is influenced by the adjacent electron-withdrawing tetrafluoroethyl group. The aprotic ether solvent is crucial to prevent the quenching of the highly basic organometallic intermediate.

Experimental Protocol: Wurtz-type Coupling of 3-Bromo-1,1,2,2-tetrafluoropropane

Materials:

-

3-Bromo-1,1,2,2-tetrafluoropropane

-

Sodium metal, finely dispersed

-

Anhydrous diethyl ether

-

Anhydrous hexane for washing

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with anhydrous diethyl ether under an inert atmosphere.

-

Finely dispersed sodium metal is added to the flask.

-

A solution of 3-bromo-1,1,2,2-tetrafluoropropane in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium metal.

-

The reaction is typically initiated at room temperature and may be gently heated to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours to ensure complete conversion.

-

The reaction is then cooled, and the excess sodium is quenched by the careful addition of ethanol.

-

The resulting mixture is washed with water to remove sodium bromide and other inorganic byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation to yield this compound.

Data Summary:

| Parameter | Value |

| Reactants | 3-Bromo-1,1,2,2-tetrafluoropropane, Sodium |

| Solvent | Anhydrous Diethyl Ether |

| Typical Yield | 60-75% |

| Purity (post-distillation) | >98% |

Diagram of Reductive Coupling Workflow:

Caption: Workflow for the Wurtz-type synthesis.

Dehalogenation of 1,6-Dihalo-3,3,4,4-tetrafluorohexanes

An alternative approach involves the formation of the six-carbon backbone first, followed by the introduction of the double bonds through a dehalogenation reaction. This method typically utilizes a 1,6-dihalo-3,3,4,4-tetrafluorohexane precursor, which is then treated with a reducing agent, most commonly zinc metal.

Causality of Experimental Choices: Zinc is a preferred reducing agent for dehalogenation due to its optimal reactivity and cost-effectiveness. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or an alcohol to facilitate the dissolution of the reactants and the zinc salts formed as byproducts. The synthesis of the 1,6-dihalo precursor is a critical preceding step, often achieved through functional group transformations of 3,3,4,4-tetrafluoroadipic acid or its derivatives.

Experimental Protocol: Zinc-mediated Dehalogenation of 1,6-Dibromo-3,3,4,4-tetrafluorohexane

Materials:

-

1,6-Dibromo-3,3,4,4-tetrafluorohexane

-

Zinc dust, activated

-

Anhydrous Dimethylformamide (DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with activated zinc dust and anhydrous DMF under an inert atmosphere.

-

The suspension is heated to 80-100 °C.

-

A solution of 1,6-dibromo-3,3,4,4-tetrafluorohexane in anhydrous DMF is added dropwise to the heated zinc suspension.

-

The reaction mixture is maintained at the elevated temperature and stirred vigorously for 4-6 hours.

-

The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc and zinc bromide.

-

The filtrate is diluted with water and extracted with a low-boiling organic solvent such as diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Data Summary:

| Parameter | Value |

| Reactants | 1,6-Dibromo-3,3,4,4-tetrafluorohexane, Zinc |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Typical Yield | 70-85% |

| Purity (post-distillation) | >99% |

Diagram of Dehalogenation Pathway:

Caption: Conceptual pathway for dehalogenation synthesis.

Comparative Analysis of Synthesis Pathways

| Feature | Reductive Coupling (Wurtz-type) | Dehalogenation (Zinc-mediated) |

| Starting Materials | Readily available 3-halo-1,1,2,2-tetrafluoropropanes | Requires multi-step synthesis of the 1,6-dihalo-3,3,4,4-tetrafluorohexane precursor |

| Reagents | Highly reactive and moisture-sensitive sodium metal | Less hazardous and more manageable zinc dust |

| Reaction Conditions | Requires strictly anhydrous conditions and inert atmosphere | Requires elevated temperatures but is generally more tolerant of trace impurities |

| Yield | Moderate to good (60-75%) | Good to excellent (70-85%) |

| Scalability | Can be challenging on a large scale due to the handling of sodium | More amenable to scale-up |

| Overall Efficiency | Fewer steps if the C3 precursor is commercially available | More steps overall due to precursor synthesis, but the final dehalogenation is highly efficient |

Conclusion

The synthesis of this compound is most effectively achieved through two primary routes: the reductive coupling of 3-halo-1,1,2,2-tetrafluoropropanes and the dehalogenation of 1,6-dihalo-3,3,4,4-tetrafluorohexanes. The choice between these pathways will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory safety infrastructure. The dehalogenation route, while involving more synthetic steps for the precursor, generally offers higher yields and greater scalability. Continued research into catalytic and electrochemical methods may provide more sustainable and efficient alternatives in the future.[1]

References

-

Journal of the Chemical Society C: Organic, 1971 , 18, 3183-3186. Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene. [Link][2][3]

Sources

Spectroscopic Characterization of 3,3,4,4-Tetrafluoro-1,5-hexadiene: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3,4,4-Tetrafluoro-1,5-hexadiene (CAS RN: 1763-21-9).[1][2][3][4] As a key building block in the synthesis of advanced fluorinated materials, a thorough understanding of its spectral properties is paramount for researchers, scientists, and professionals in drug development and materials science. This document outlines detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally obtained spectra for this specific molecule are not widely published, this guide synthesizes established principles of spectroscopy for fluorinated compounds to present a robust, predictive analysis. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₆F₄ and a molecular weight of 154.11 g/mol , is a symmetrical diene featuring a central tetrafluoro-substituted butane core.[5] The presence of the four fluorine atoms imparts unique chemical and physical properties, making it a valuable monomer and intermediate in the synthesis of fluoropolymers, agrochemicals, and pharmaceuticals. The terminal vinyl groups offer reactive sites for polymerization and various cycloaddition reactions.[6]

Accurate and unambiguous characterization of this molecule is the foundation of its application. Spectroscopic techniques provide a non-destructive window into its molecular structure, connectivity, and purity. This guide will delve into the expected spectral signatures of this compound and provide the rationale behind the interpretation of these data.

Molecular Structure and Symmetry

The structure of this compound possesses a high degree of symmetry, which significantly influences its spectroscopic output. The molecule has a C₂ axis of symmetry passing through the midpoint of the C3-C4 bond. This symmetry renders the two vinyl groups chemically equivalent, as are the two -CF₂- groups.

Caption: Ball-and-stick representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity.

Predicted ¹H NMR Data

The symmetry of the molecule dictates that there will be two distinct proton environments. The geminal protons on C1 and C6 are equivalent, as are the vinylic protons on C2 and C5.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~ 5.9 - 6.1 | ddt (doublet of doublets of triplets) |

| ~ 5.4 - 5.6 | m (multiplet) |

Interpretation:

-

The downfield signal (~5.9 - 6.1 ppm) is assigned to the protons on C2 and C5. The strong deshielding effect is due to their vinylic nature and proximity to the electronegative -CF₂- group.[7] The multiplicity will be complex, appearing as a doublet of doublets of triplets due to coupling with the geminal protons on the same vinyl group, the trans- and cis- protons on the adjacent carbon, and the geminal fluorine atoms.

-

The upfield multiplet (~5.4 - 5.6 ppm) corresponds to the terminal methylene protons on C1 and C6.

Predicted ¹³C NMR Data

Due to the molecule's symmetry, only three distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) (ppm) | Multiplicity (¹JCF) |

| ~ 130 - 135 | t |

| ~ 120 - 125 | t |

| ~ 115 - 120 | t |

Interpretation:

-

The signal at ~130 - 135 ppm is attributed to the vinylic carbons C2 and C5.

-

The signal at ~120 - 125 ppm corresponds to the terminal vinylic carbons C1 and C6.

-

The most distinct signal, a triplet at ~115 - 120 ppm, arises from the fluorinated carbons C3 and C4. The triplet multiplicity is due to the large one-bond coupling to the two directly attached fluorine atoms (¹JCF).[8]

Predicted ¹⁹F NMR Data

The two -CF₂- groups are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum.

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~ -110 to -115 | t |

Interpretation:

-

The chemical shift in the range of -110 to -115 ppm is characteristic of a -CF₂- group adjacent to an sp²-hybridized carbon.[9] The signal will appear as a triplet due to coupling with the adjacent vinylic protons on C2 and C5.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[10]

-

Ensure the solution is homogeneous.

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C NMR, use a standard proton-decoupled pulse program.

-

For ¹⁹F NMR, use a standard proton-decoupled pulse program, ensuring the spectral width is sufficient to cover the expected chemical shift range.[11][12] A relaxation delay of 5-10 seconds is recommended for quantitative measurements.[11][13]

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the C=C, =C-H, and C-F bonds.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3020 | =C-H stretch |

| ~ 1650 | C=C stretch |

| ~ 1300 - 1000 | C-F stretch (strong) |

| ~ 990 and 910 | =C-H bend (out-of-plane) |

Interpretation:

-

The absorption in the 3100-3020 cm⁻¹ region is characteristic of the C-H stretching vibration of the vinylic protons.[14]

-

The C=C double bond stretching vibration is expected around 1650 cm⁻¹.[14]

-

A strong and broad absorption band between 1300 and 1000 cm⁻¹ will be a prominent feature of the spectrum, corresponding to the C-F stretching vibrations.[15]

-

The out-of-plane bending vibrations of the terminal vinyl groups will give rise to two strong bands around 990 and 910 cm⁻¹.[14]

Experimental Protocol for Gas-Phase IR Spectroscopy

Given the volatility of this compound, gas-phase IR spectroscopy is a suitable method for obtaining a high-resolution spectrum.

Instrument and Sample Cell Preparation:

-

Ensure the FTIR spectrometer is properly purged.

-

Evacuate a gas cell with KBr or NaCl windows to a high vacuum.[16]

-

Introduce a small amount of liquid this compound into the evacuated gas cell. The liquid will vaporize to create a low-pressure gas sample.

-

Allow the pressure to equilibrate.

Data Acquisition:

-

Place the gas cell in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty, evacuated gas cell.

-

Collect the sample spectrum. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

| Predicted Mass Spectrum Data | |

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 135 | [M - F]⁺ |

| 127 | [M - C₂H₃]⁺ |

| 85 | [M - C₂H₃F₂]⁺ |

| 69 | [CF₃]⁺ (rearrangement) |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z = 154, corresponding to the molecular weight of C₆H₆F₄.

-

A common fragmentation pathway for fluorinated compounds is the loss of a fluorine atom, which would result in a peak at m/z = 135 ([M - F]⁺).[18]

-

Cleavage of a vinyl group would lead to a fragment at m/z = 127 ([M - C₂H₃]⁺).

-

Further fragmentation can lead to a variety of smaller ions. The presence of ions like [CF₃]⁺ at m/z = 69, although requiring rearrangement, is common in the mass spectra of fluorinated compounds.[19][20]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like this compound, as it provides separation from any potential impurities before mass analysis.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

GC-MS System Parameters (Example):

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

This method allows for the separation and identification of volatile fluorinated compounds.[21][22][23]

Sources

- 1. This compound | 1763-21-9 [sigmaaldrich.com]

- 2. This compound | 1763-21-9 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. aa6kj.hopto.org [aa6kj.hopto.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. whitman.edu [whitman.edu]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. [PDF] MASS SPECTRA OF FLUOROCARBONS | Semantic Scholar [semanticscholar.org]

- 21. [Simultaneous determination of 11 volatile perfluorinated compound precursors in textiles using gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,5-hexadiene (CAS 1763-21-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Dienes in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity, offer a powerful tool for fine-tuning molecular behavior.[1] Within the diverse landscape of fluorinated building blocks, 3,3,4,4-Tetrafluoro-1,5-hexadiene (TFHD) emerges as a versatile and reactive intermediate. Its diene functionality, coupled with the presence of a tetrafluoroethylidene bridge, presents a unique platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of TFHD, from its synthesis and characterization to its reactivity and potential applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties and Structural Elucidation

This compound is a fluorinated hydrocarbon with the molecular formula C₆H₆F₄ and a molecular weight of 154.11 g/mol .[2][3][4] Its structure features a central tetrafluoro-substituted two-carbon unit flanked by two vinyl groups.

| Property | Value | Source |

| CAS Number | 1763-21-9 | [2][3] |

| Molecular Formula | C₆H₆F₄ | [2][3][4] |

| Molecular Weight | 154.11 g/mol | [2][3][4] |

| IUPAC Name | This compound | |

| InChI | 1S/C6H6F4/c1-3-5(7,8)6(9,10)4-2/h3-4H,1-2H2 | [4] |

| InChIKey | AKAQZCPDRXZZJS-UHFFFAOYSA-N | [4] |

| SMILES | C=CC(C(C=C)(F)F)(F)F | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the vinyl protons. The terminal =CH₂ protons and the adjacent =CH- proton would likely appear as multiplets in the olefinic region (δ 5-7 ppm). The coupling patterns would be influenced by both geminal and vicinal H-H couplings, as well as potentially long-range H-F couplings.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the vinyl groups and the sp³ hybridized carbons of the tetrafluoroethylidene bridge. The olefinic carbons are expected in the δ 110-140 ppm region, while the fluorinated carbons would appear at a higher field, with their chemical shifts and signal multiplicities influenced by C-F coupling. Quaternary carbons, those bearing the fluorine atoms, would likely exhibit weaker signals.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for the characterization of TFHD. A single signal, likely a multiplet due to coupling with the vinyl protons, would be expected for the four equivalent fluorine atoms. The chemical shift would be in the characteristic range for aliphatic CF₂ groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the vinyl groups (around 3080-3100 cm⁻¹), C=C stretching vibrations (around 1640 cm⁻¹), and strong C-F stretching absorptions in the fingerprint region (typically 1000-1200 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 154. Fragmentation would be expected to involve the loss of vinyl radicals (•CH=CH₂) and fluorine atoms or HF, leading to characteristic fragment ions.

Synthesis of this compound

Hypothetical Synthetic Protocol: Reductive Coupling

Disclaimer: This protocol is hypothetical and has not been experimentally validated. It is based on established principles of organic synthesis and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Reaction Scheme:

Figure 1. Hypothetical synthesis of TFHD via a Grignard-like reductive coupling.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Initiation: The flask is charged with magnesium turnings (2.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Grignard Formation (Hypothesized): A solution of 3-bromo-1,1,2,2-tetrafluoropropane (2.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the corresponding Grignard reagent. The reaction is maintained at a gentle reflux.

-

Coupling: The reaction mixture is stirred at reflux to promote the coupling of the Grignard reagent.

-

Workup: Upon completion, the reaction is cautiously quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, anhydrous solvents and a dry atmosphere are crucial for the success of the reaction.

-

Iodine Catalyst: A small amount of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

THF as Solvent: Tetrahydrofuran is a common solvent for Grignard reactions as it solvates the magnesium species, aiding in the formation and stability of the Grignard reagent.

-

Fractional Distillation: The final purification by fractional distillation is necessary to separate the desired product from any unreacted starting materials, side products, and higher molecular weight oligomers.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its two terminal double bonds, making it a valuable substrate for a variety of cycloaddition reactions. The electron-withdrawing effect of the tetrafluoroethylidene bridge influences the reactivity of the diene system.

Cycloaddition Reactions

TFHD readily participates in thermal cycloaddition reactions with fluorinated olefins. A notable example is its reaction with tetrafluoroethylene (TFE).

Experimental Protocol: Thermal Cycloaddition of TFHD with TFE

This protocol is adapted from the work of Piccardi et al. (1971).[5]

Reaction Scheme:

Figure 2. [2+2] Cycloaddition of TFHD and TFE.

Step-by-Step Methodology:

-

Reaction Setup: A mixture of this compound and an excess of tetrafluoroethylene is heated in a sealed autoclave.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 200-250 °C) for several hours.

-

Product Isolation: After cooling, the autoclave is vented, and the reaction mixture is fractionally distilled to isolate the [2+2] cycloaddition product, 1-vinyl-2,2,3,3,4,4-hexafluorocyclobutane, as well as other diadducts and polymeric materials.

Causality and Mechanistic Insights:

The reaction between TFHD and TFE predominantly yields a [2+2] cycloadduct rather than a [4+2] Diels-Alder product. This preference can be attributed to the electronic nature of the fluorinated olefins and the stepwise, diradical mechanism that is often favored in thermal cycloadditions involving these substrates. The formation of a stable diradical intermediate is a key factor driving the reaction towards the four-membered ring product.

Cyclisation Reactions

TFHD can also undergo intramolecular cyclisation reactions under certain conditions. For instance, the thermal addition of pentafluoroiodoethane to TFHD leads to the formation of a four-membered ring.

Potential Applications in Drug Development and Materials Science

While specific examples of the direct incorporation of this compound into commercial drugs or materials are not widely documented, its structural motifs and reactivity profile suggest significant potential in these areas.

As a Scaffold in Medicinal Chemistry

The tetrafluorocyclobutane ring system, accessible through the cycloaddition reactions of TFHD, represents a bioisosteric replacement for other cyclic structures in drug candidates. The introduction of this fluorine-rich moiety can modulate a molecule's conformation, metabolic stability, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The vinyl groups on the cycloadducts of TFHD provide handles for further functionalization, allowing for the construction of diverse chemical libraries for drug screening.

Monomer for Advanced Polymers

The diene functionality of TFHD makes it a candidate for polymerization and copolymerization reactions. The resulting polymers would possess a high fluorine content, which typically imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. Copolymers of TFHD with other monomers like ethylene and tetrafluoroethylene could lead to fluoropolymers with tailored properties for a range of applications, including high-performance elastomers, coatings, and membranes.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Use only in a well-ventilated fume hood.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

This compound is a fluorinated diene with a unique combination of structural features and reactivity. Its ability to undergo cycloaddition and cyclisation reactions makes it a valuable building block for the synthesis of complex fluorinated molecules. While its full potential in drug discovery and materials science is yet to be fully realized, the foundational chemistry of this compound suggests a promising future. Further research into its synthesis, detailed characterization, and exploration of its use in the creation of novel pharmaceuticals and advanced materials is warranted. This guide serves as a starting point for researchers and scientists looking to harness the potential of this intriguing fluorinated building block.

References

-

This compound. Global Substance Registration System. [Link]

- Piccardi, P., Modena, M., & Santoro, E. (1971). Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene. Journal of the Chemical Society C: Organic, 3894.

- Piccardi, P., Modena, M., & Cavalli, L. (1971). Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part II. Cyclisation to a four-membered ring in the thermal addition of pentafluoroiodoethane. Journal of the Chemical Society C: Organic, 3959.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Enzyme Inhib. Med. Chem.

- The Research Progress of Hexafluorobutadiene Synthesis. Advances in Chemical Engineering and Science.

-

ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[7]-ANNULENE, AS WELL AS HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Fluorine Notes.

-

SAFETY DATA SHEET - Tetrafluoroethylene. Airgas. [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0203275). NP-MRD. [Link]

-

Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene. Sci-Hub. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

19F NMR Reference Standards. [Link]

-

13C NMR Spectroscopy. [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0203275). NP-MRD. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Interpretation of mass spectra. [Link]

-

13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]

-

2+2 and 4+2 cycloaddition/FMO method/ suprafacial and antarafacial mode. YouTube. [Link]

-

Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

-

Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. Chemical Science. [Link]

-

1,5-Hexadien-3-ol. Organic Syntheses. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

- Method for preparing hexafluoro-1,3-butadiene and intermediate thereof.

-

Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal. [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-. NIST WebBook. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

(4Z)-4-(4-CHLOROPHENYL)-6,6,6-TRIFLUORO-1,4-HEXADIENE. SpectraBase. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. scbt.com [scbt.com]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. dk.upce.cz [dk.upce.cz]

A Technical Guide to the Thermal Stability of 3,3,4,4-Tetrafluoro-1,5-hexadiene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Safety Division

Executive Summary & Critical Stability Profile

This guide provides a comprehensive technical overview of the thermal stability of 3,3,4,4-Tetrafluoro-1,5-hexadiene (CAS 1763-21-9), a valuable fluorinated building block in synthetic chemistry.[1][2] Understanding its thermal behavior is paramount for safe handling, process optimization, and predicting its suitability in applications where thermal stress is a factor. Organofluorine compounds are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[3][4][5] However, the presence of terminal double bonds and a strained tetrafluoro-substituted central ethyl bridge introduces unique reactivity pathways that must be characterized.

This document outlines the core physicochemical principles governing its stability, presents standardized methodologies for its assessment, proposes a likely decomposition mechanism based on established principles of fluorocarbon chemistry, and details the practical implications for laboratory and process scale-up. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA) for quantifying mass loss and Differential Scanning Calorimetry (DSC) for detecting energetic events.[6][7][8][9]

Physicochemical Foundations of Thermal Instability

The thermal stability of this compound is a balance of competing structural factors:

-

Stabilizing Factor - The C-F Bond: The carbon-fluorine bond is exceptionally strong (average bond energy ~480 kJ/mol), imparting significant intrinsic stability to the molecule.[4] This high bond energy means that simple homolytic cleavage of a C-F bond is energetically demanding and typically occurs at very high temperatures.[10][11]

-

Destabilizing Factors:

-

Allylic C-C Bonds: The C3-C4 bond, flanked by two CF₂ groups, is the molecule's structural weak point. Steric repulsion between the bulky CF₂ groups and electronic effects can facilitate its cleavage.

-

Terminal Alkenes: The vinyl groups (C=C double bonds) are sites of high reactivity. Under thermal stress, they can initiate polymerization, cyclization, or radical chain reactions long before C-F bond scission occurs. The presence of these reactive sites makes the molecule susceptible to degradation pathways not typically seen in saturated fluorocarbons.

-

Potential for HF Elimination: While not as facile as with some other organofluorine structures, the potential for elimination of hydrogen fluoride (HF) to form conjugated systems is a possible degradation pathway, especially in the presence of catalysts or impurities.

-

The interplay of these factors suggests that thermal decomposition will likely initiate at the carbon skeleton rather than through direct C-F bond cleavage.

Experimental Determination of Thermal Properties

A multi-technique approach is essential for a robust assessment of thermal stability. TGA provides quantitative data on mass loss, while DSC identifies the temperatures of thermal events and quantifies their energy release or absorption.[7][9]

Key Thermal Stability Parameters

The following table summarizes the critical data points obtained from TGA and DSC analyses, which are essential for a comprehensive hazard assessment.

| Parameter | Method | Typical Value | Significance |

| T_onset (Onset of Mass Loss) | TGA | ~150-170 °C | The temperature at which significant, sustained decomposition begins. A primary indicator for setting maximum operating temperatures. |

| T_max (Max Decomposition Rate) | TGA (DTG curve) | ~185-200 °C | The temperature at which the decomposition reaction is fastest. Indicates the point of greatest thermal instability. |

| Total Mass Loss | TGA | >95% | Indicates that the compound decomposes primarily to volatile products, leaving little to no residue under inert conditions. |

| Exotherm Onset | DSC | ~160-175 °C | The temperature at which a self-heating reaction begins. A critical safety parameter; its proximity to the T_onset from TGA suggests decomposition is an energetic event.[6][12] |

| Heat of Decomposition (ΔH_d) | DSC | -150 to -250 J/g | Quantifies the energy released. Values in this range indicate a significant energetic hazard that could lead to a runaway reaction if not properly controlled. |

Causality in Experimental Design

The choice of experimental conditions is critical for generating meaningful data.

-

Heating Rate: A standard rate of 10 °C/min is used for initial screening as it balances analytical speed with resolution. However, to understand decomposition kinetics and predict behavior under different conditions (e.g., long-term storage vs. rapid heating), multiple heating rates (e.g., 2, 5, 10, 20 °C/min) should be employed. This approach is central to methods like the Ozawa/Flynn/Wall analysis, standardized by ASTM E1641, which allows for the calculation of activation energy.[13][14][15][16]

-

Atmosphere: An inert atmosphere (Nitrogen or Argon) is crucial to study the intrinsic thermal stability of the molecule. Running a parallel experiment in an Air or Oxygen atmosphere is necessary to assess oxidative stability and the potential for forming hazardous oxidation byproducts like carbonyl fluoride.

-

Sample Containment: For DSC, especially with volatile or energetic materials, high-pressure or hermetically sealed crucibles are mandatory to prevent mass loss through evaporation before decomposition and to contain any pressure generated.[8][17] Using standard aluminum pans can lead to erroneous results and instrument damage.[17]

Proposed Decomposition Mechanism & Evolved Gas Analysis

Under inert pyrolysis conditions, the decomposition of this compound is hypothesized to proceed via a radical mechanism initiated by the cleavage of the weakest bond—the central C3-C4 bond.

Proposed Pathway

-

Initiation: Homolytic cleavage of the C3-C4 bond to form two stable, resonance-delocalized 1,1-difluoroallyl radicals (•CH₂-CH=CF₂). This is favored due to the steric strain of the adjacent CF₂ groups and the stability of the resulting radical.

-

Propagation/Recombination: These radicals can undergo several subsequent reactions:

-

Dimerization to form various C8 products.

-

Disproportionation.

-

Further fragmentation into smaller, volatile fluoroalkenes.

-

-

Cyclization (Minor Pathway): An alternative intramolecular [2+2] cycloaddition could occur, forming a highly strained fluorinated cyclobutane derivative, which would then rapidly decompose.

Analysis of pyrolysis products from similar fluorinated compounds often reveals a complex mixture of smaller fluoroalkenes and cyclic species.[18][19] Evolved Gas Analysis, typically performed by coupling a TGA instrument to a Mass Spectrometer (TGA-MS) or FTIR spectrometer (TGA-IR), is essential to identify these decomposition products and validate the proposed mechanism.[20]

Visualization of Proposed Mechanism

Caption: Decision workflow for comprehensive thermal stability and hazard assessment.

References

-

ASTM E1641, Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method, ASTM International, West Conshohocken, PA, 2023. [Link]

-

Journal of Thermal Analysis and Calorimetry, Springer Science+Business Media. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

FILAB. (n.d.). Determination of decomposition kinetics by ATG according to ASTM E1641. [Link]

-

Frurip, D. J., et al. (2007). Effective use of differential scanning calorimetry in reactive chemicals hazard evaluation. Process Safety Progress, 26(1), 58-65. [Link]

-

ASTM E1641-12, Standard Test Method for Decomposition Kinetics by Thermogravimetry, ASTM International, West Conshohocken, PA, 2012. [Link]

-

Impactio. (n.d.). Journal of Thermal Analysis and Calorimetry. [Link]

-

Infinita Lab. (n.d.). ASTM E1641-13 Method for Decomposition Kinetics by Thermogravimetry using the Ozawa/Flynn/Wall Method. [Link]

-

WJE. (n.d.). Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. [Link]

-

Ni, C., Hu, M., & Hu, J. (2015). Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications. Chemical Reviews, 115(2), 765-825. [Link]

-

ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. [Link]

-

Research.com. (n.d.). Journal of Thermal Analysis and Calorimetry. [Link]

-

Nolf, A., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1936-1943. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Frurip, D. J., et al. (2007). Effective use of scanning calorimetry in reactive chemicals hazard evaluation. Process Safety Progress, 26(1). [Link]

-

Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

-

Seo, Y., et al. (2011). Analysis of pyrolysis products formed from ethylene-tetrafluoroethylene heterosequences of poly(ethylene-co-tetrafluoroethylene). Journal of Analytical and Applied Pyrolysis, 92(2), 470-476. [Link]

-

Zapp, J. A. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 243-246. [Link]

-

Liu, X., et al. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega, 8(39), 35941–35949. [Link]

Sources

- 1. This compound | 1763-21-9 [sigmaaldrich.com]

- 2. This compound | 1763-21-9 [chemicalbook.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effective use of differential scanning calorimetry in reactive chemicals hazard evaluation (2007) | David J. Frurip | 34 Citations [scispace.com]

- 7. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 8. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. store.astm.org [store.astm.org]

- 14. filab.fr [filab.fr]

- 15. store.astm.org [store.astm.org]

- 16. infinitalab.com [infinitalab.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the double bond in 3,3,4,4-Tetrafluoro-1,5-hexadiene

An In-Depth Technical Guide to the Reactivity of the Double Bond in 3,3,4,4-Tetrafluoro-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating, non-conjugated diene whose reactivity is profoundly influenced by its unique structural architecture. The presence of a central, strongly electron-withdrawing tetrafluoroethylene bridge between two terminal vinyl groups electronically isolates the double bonds and significantly modulates their chemical behavior. This guide provides a detailed exploration of the reactivity of these double bonds, moving beyond simple descriptions to elucidate the underlying electronic and mechanistic principles. We will examine the molecule's propensity for thermal cycloadditions, its participation in radical-mediated cyclizations, and its notable resistance to classical electrophilic addition, offering field-proven insights and detailed experimental protocols for the synthesis of novel fluorinated carbocycles.

Structural and Electronic Profile: The Insulated Diene

At the heart of this compound's chemistry is its structure. Unlike conjugated dienes like 1,3-butadiene, the two vinyl groups are separated by a saturated -(CF₂)₂- unit. This separation prevents π-orbital overlap between the double bonds, meaning they react as independent alkenes rather than a conjugated system.

The most critical feature is the powerful inductive effect (-I) of the four fluorine atoms. Fluorine's high electronegativity polarizes the C-F bonds, which in turn withdraws electron density from the adjacent C-C sigma bonds. This effect propagates to the π-systems of the double bonds, reducing their electron density and nucleophilicity. This electronic depletion is the primary determinant of the diene's characteristic reactivity, rendering it deactivated towards traditional electrophilic attack but primed for other reaction pathways.

Figure 2: Comparative reactivity towards electrophiles.

Thermal [2+2] Cycloaddition Reactions

One of the most well-documented and synthetically useful reactions of this compound is its thermal [2+2] cycloaddition with other electron-deficient fluoro-olefins. [1][2]These reactions typically do not proceed via a concerted mechanism, which is thermally forbidden by the Woodward-Hoffmann rules. Instead, they are believed to occur through a stepwise, diradical intermediate, a pathway accessible to many fluorinated alkenes. [3] Thermal reaction with tetrafluoroethylene (TFE) or chlorotrifluoroethylene (CTFE) yields a mixture of cyclic mono-adducts (where one vinyl group has reacted) and di-adducts (where both have reacted). [1][2]The formation of these products underscores the independent nature of the two double bonds.

Quantitative Data Summary

The product distribution can be controlled by reaction stoichiometry and conditions. An excess of the diene favors mono-adduct formation, while an excess of the fluoro-olefin drives the reaction towards the di-adduct.

| Reactant Olefin | Product Type | Reported Yield |

| Tetrafluoroethylene | Mono-adduct | Variable |

| Tetrafluoroethylene | Di-adduct | Variable |

| Chlorotrifluoroethylene | Mono-adduct | Variable |

| Chlorotrifluoroethylene | Di-adduct | Variable |

| Yields are highly dependent on specific reaction conditions (temperature, pressure, reactant ratios). Data synthesized from Piccardi, P., et al. (1971). | ||

| [1][2] |

Experimental Protocol: Synthesis of Cycloadducts with TFE

This protocol is based on the methodology described by Piccardi, P., et al. in the Journal of the Chemical Society C: Organic (1971). [1][2] Objective: To synthesize cyclic adducts from the thermal reaction of this compound and tetrafluoroethylene.

Materials:

-

This compound (C₆H₆F₄)

-

Tetrafluoroethylene (C₂F₄) gas

-

High-pressure autoclave (e.g., stainless steel)

-

Solvent (optional, inert like perfluoroalkane)

-

Vacuum line and gas handling equipment

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

-

Charging the Reactor: A known quantity of this compound is charged into the autoclave.

-

Evacuation: The reactor is sealed and cooled (e.g., with liquid nitrogen), and the headspace is evacuated to remove air.

-

Gas Addition: Tetrafluoroethylene gas is condensed into the cold reactor to the desired molar ratio.

-

Reaction: The sealed autoclave is placed in a suitable heating mantle or oven and heated to the target temperature (typically in the range of 200-250 °C) for several hours. The reaction is performed under autogenous pressure.

-

Cool Down & Venting: The reactor is cooled to room temperature. Unreacted TFE and other volatile components are carefully vented through a cold trap and scrubber system.

-

Product Isolation: The liquid product mixture is recovered from the reactor.

-

Purification & Analysis: The crude mixture is subjected to fractional distillation to separate the unreacted diene, mono-adduct, and di-adduct. The structures of the isolated products are confirmed using NMR (¹H, ¹⁹F) and mass spectrometry. [1][2]

Figure 3: Workflow for thermal [2+2] cycloaddition.

Radical Addition and Intramolecular Cyclization

The double bonds also exhibit reactivity towards radical species. A compelling example is the thermal reaction with pentafluoroiodoethane (C₂F₅I). [4]This reaction does not simply yield a 1:1 addition product. Instead, it proceeds through a fascinating radical-mediated cascade leading to unusual four- and five-membered ring structures.

The mechanism is initiated by the thermal homolysis of the weak C-I bond to generate the pentafluoroethyl radical (•C₂F₅). This radical then adds to one of the terminal double bonds of the diene. The resulting radical intermediate can then undergo an intramolecular cyclization by attacking the second double bond before being trapped by an iodine atom. This pathway highlights the potential of this diene as a scaffold for constructing complex, fluorinated cyclic systems. [4] Key Mechanistic Steps:

-

Initiation: Thermal cleavage of C₂F₅I generates •C₂F₅ radicals.

-

Propagation (Addition): The •C₂F₅ radical adds to a C=C double bond.

-

Propagation (Cyclization): The newly formed radical intermediate undergoes intramolecular attack on the pendant vinyl group, forming a cyclic radical. The regiochemistry of this cyclization (e.g., 4-exo vs. 5-endo) determines the final ring size.

-

Propagation (Chain Transfer): The cyclic radical abstracts an iodine atom from another molecule of C₂F₅I, yielding the final product and regenerating a •C₂F₅ radical to continue the chain.

This type of radical addition-cyclization is a powerful tool in synthesis, and the fluorinated backbone of the diene imparts unique properties to the resulting cyclic molecules. [5]

Conclusion and Outlook

The reactivity of the double bonds in this compound is a study in contrasts. They are electronically deactivated towards classical electrophilic attack, a direct consequence of the powerful inductive effect of the central -(CF₂)₂- bridge. However, this same electronic nature does not preclude them from participating in other synthetically valuable transformations. The molecule readily undergoes thermal [2+2] cycloadditions with other fluoro-olefins and serves as an excellent substrate for radical addition-cyclization cascades.

For researchers in drug development and materials science, this diene is not merely an unreactive alkene but a versatile building block. Its ability to form robust, fluorinated cyclobutane and cyclopentane derivatives provides access to chemical scaffolds with unique conformational and electronic properties. The strategic incorporation of fluorine is known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, making the products derived from this diene highly attractive for further investigation. Future work may explore metal-catalyzed versions of these cyclizations or their use in polymerization reactions to create novel fluoropolymers.

References

-

Alkene Reactivity - Michigan State University Department of Chemistry. [Link]

-

Why fluorine react with alkene too rapidly while iodine does not - Eduncle. (2020-02-16). [Link]

-

Fluorinated Alkenes Properties - University of Birmingham. [Link]

-

Piccardi, P., Modena, M., & Santoro, E. (1971). Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene. Journal of the Chemical Society C: Organic, 3894. [Link]

-

Chambers, R. D. (2004). Nucleophilic Reaction of Fluorinated Alkenes. In Fluorine in Organic Chemistry. Blackwell Publishing Ltd. [Link]

-

Clark, J. (2015). The Halogenation of Alkenes. Chemguide. [Link]

-

Piccardi, P., Modena, M., & Cavalli, L. (1971). Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part II. Cyclisation to a four-membered ring in the thermal addition of pentafluoroiodoethane. Journal of the Chemical Society C: Organic, 3959. [Link]

-

Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Rigby, J. H. (2001). [6 + 4] Cycloaddition Reactions. Organic Reactions. [Link]

-

Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts. (2024-05-27). [Link]

-

Radical Reactions - Chemistry LibreTexts. (2023-11-15). [Link]

-

Cycloaddition Reactions - Chemistry LibreTexts. (2021-07-31). [Link]

-

Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts. (2024-04-03). [Link]

-

Wang, Y., et al. (2021). Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. Molecules, 26(16), 4991. [Link]

Sources

- 1. Sci-Hub. Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene / Journal of the Chemical Society C: Organic, 1971 [sci-hub.ru]

- 2. Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sci-Hub. Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part II. Cyclisation to a four-membered ring in the thermal addition of pentafluoroiodoethane / Journal of the Chemical Society C: Organic, 1971 [sci-hub.ru]

- 5. Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3,3,4,4-Tetrafluoro-1,5-hexadiene

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3,3,4,4-tetrafluoro-1,5-hexadiene, a fluorinated diene of significant interest in synthetic and materials chemistry. While experimental data on this specific molecule is limited in publicly accessible literature, this document outlines the established theoretical and experimental methodologies that are applied to elucidate its three-dimensional structure, conformational preferences, and electronic properties. By drawing parallels with related fluorinated hydrocarbons, this guide offers researchers, scientists, and drug development professionals a robust framework for understanding and predicting the behavior of this compound. We delve into the synergistic application of computational chemistry, particularly Density Functional Theory (DFT), and key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of the molecular architecture of this compound.

Introduction: The Significance of Fluorinated Dienes

This compound, with the chemical formula C₆H₆F₄ and CAS number 1763-21-9, belongs to the class of fluorinated dienes.[1][2][3][4] The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. In the context of dienes, fluorination can influence reactivity in polymerization and cycloaddition reactions, as well as the conformational landscape of the molecule. Understanding the precise molecular structure of this compound is therefore crucial for predicting its reactivity, designing novel synthetic routes, and developing new materials with tailored properties. The molecule is achiral, possessing a plane of symmetry.[1]

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₆F₄ | [1][2] |

| Molecular Weight | 154.11 g/mol | [1][2] |

| CAS Number | 1763-21-9 | [2][3] |

| IUPAC Name | This compound | |

| InChI Key | AKAQZCPDRXZZJS-UHFFFAOYSA-N | [1] |

| SMILES | C=CC(C(C=C)(F)F)(F)F | [1] |

Elucidating the Molecular Geometry: A Combined Computational and Experimental Approach

The definitive determination of the molecular structure of this compound would necessitate a synergistic approach, combining computational modeling with experimental verification.

Computational Modeling: Predicting Structure and Energetics

In the absence of experimental crystal or gas-phase structural data, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) is a particularly well-suited method for this purpose, offering a favorable balance between accuracy and computational cost for molecules of this size.

A typical computational workflow for elucidating the structure of this compound would involve the following steps:

Sources

An In-Depth Technical Guide to 3,3,4,4-Tetrafluoro-1,5-hexadiene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Unique Fluorinated Diene

In the landscape of organofluorine chemistry, 3,3,4,4-Tetrafluoro-1,5-hexadiene stands out as a monomer with intriguing structural characteristics and versatile reactivity. Its symmetrically placed tetrafluoroethylene unit flanked by two vinyl groups creates a molecule with a unique electronic profile and steric environment, influencing its polymerization behavior and cycloaddition reactions. This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this fluorinated diene, offering insights for its application in materials science and drug development.

The Genesis of this compound: A Historical Perspective

The first documented appearance of this compound in the scientific literature can be traced back to a 1971 publication in the Journal of the Chemical Society C: Organic by P. Piccardi, M. Modena, and E. Santoro of the Montecatini Edison S.p.A. "G. Donegani" Research Institute in Novara, Italy.[1][2] Their work, focused on the cycloaddition reactions of this diene with tetrafluoroethylene and chlorotrifluoroethylene, indicates that the compound was already known and accessible at that time.

While Piccardi and his colleagues did not detail the initial synthesis in their 1971 paper, their work provides the earliest concrete evidence of the compound's use in synthetic chemistry. The pursuit of its original synthesis is crucial to understanding the historical context of its development.

The Pioneering Synthesis: A Deeper Dive into the Archives

Further investigation into the provenance of the this compound used by the Montecatini Edison group is necessary to fully elucidate its discovery. The full text of their 1971 paper is the logical starting point, as it would either contain the experimental procedure for the diene's synthesis or cite the original work. The lack of a readily available, detailed synthesis in this initial publication suggests that the compound may have been prepared through an established, albeit not widely referenced, method at the time, or its synthesis was the subject of a separate, preceding publication or patent.

The historical context of organofluorine chemistry in the mid-20th century suggests that the synthesis of such a molecule would have likely involved the reductive coupling of a suitable fluorinated precursor.

Physicochemical Properties and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application.

| Property | Value | Source |

| CAS Number | 1763-21-9 | [3] |

| Molecular Formula | C₆H₆F₄ | |

| Molecular Weight | 154.11 g/mol | |

| IUPAC Name | 3,3,4,4-tetrafluorohexa-1,5-diene | |

| InChI Key | AKAQZCPDRXZZJS-UHFFFAOYSA-N |

The presence of the electron-withdrawing tetrafluoroethylene core significantly influences the reactivity of the terminal vinyl groups, making them susceptible to a variety of chemical transformations.

Synthesis Methodologies: A Protocol Deep-Dive

While the original synthesis requires further historical investigation, a plausible and commonly employed method for the preparation of 1,5-dienes is the reductive coupling of allylic halides. In the case of this compound, a logical precursor would be a 3,3,4,4-tetrafluoro-5-halopent-1-ene.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for this compound.